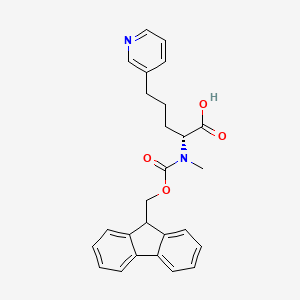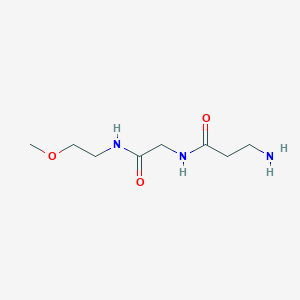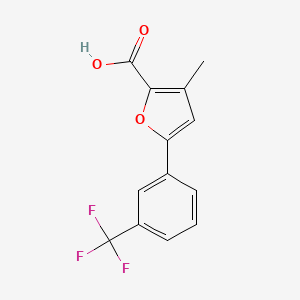![molecular formula C13H8FIN2 B14769319 5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14769319.png)
5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both fluorine and iodine atoms attached to a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2,3-dichloropyridine.
Formation of Pyrrolo[2,3-b]pyridine Core: The pyrrolo[2,3-b]pyridine core is formed through a cyclization reaction. This can be achieved by reacting 3-fluoroaniline with 2,3-dichloropyridine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and efficiency.
化学反应分析
Types of Reactions
5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used.
Sonogashira Coupling: Copper(I) iodide (CuI) and palladium catalysts in the presence of a base like triethylamine (Et3N) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biaryl compound.
科学研究应用
5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting kinase enzymes and other protein targets.
Biological Studies: The compound is used in the development of probes for studying biological pathways and mechanisms.
Material Science: It can be used in the synthesis of organic electronic materials due to its unique electronic properties.
作用机制
The mechanism of action of 5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity. The exact pathways depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 5-(4-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-(3-Fluorophenyl)-3-chloro-1H-pyrrolo[2,3-b]pyridine
- 5-(3-Fluorophenyl)-3-bromo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both fluorine and iodine atoms, which can significantly impact its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable intermediate in drug discovery and development.
属性
分子式 |
C13H8FIN2 |
|---|---|
分子量 |
338.12 g/mol |
IUPAC 名称 |
5-(3-fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H8FIN2/c14-10-3-1-2-8(4-10)9-5-11-12(15)7-17-13(11)16-6-9/h1-7H,(H,16,17) |
InChI 键 |
FPBWWEPREBXDCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=CC3=C(NC=C3I)N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14769254.png)
![(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14769262.png)
![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]pentanamide](/img/structure/B14769271.png)
![4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one](/img/structure/B14769277.png)
![N-(2-Methoxyethyl)-2-[(pyrrolidin-3-yl)formamido]acetamide](/img/structure/B14769279.png)





![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B14769315.png)


